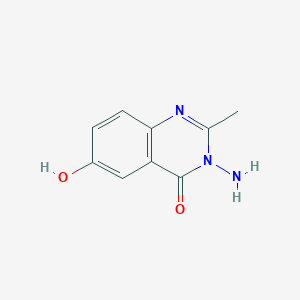
3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one
Descripción general
Descripción
3-Amino-6-hydroxy-2-methylquinazolin-4(3H)-one is a chemical compound with the CAS Number: 1256246-92-0 . It has a molecular weight of 191.19 .
Synthesis Analysis
Eleven 3-amino-2-methyl-quinazolin-4(3H)-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process . Representative acetamides have been thermally derived from their functional free 3-amino group .Molecular Structure Analysis
The Inchi Code for this compound is 1S/C9H9N3O2/c1-5-11-8-3-2-6 (13)4-7 (8)9 (14)12 (5)10/h2-4,13H,10H2,1H3 .Chemical Reactions Analysis
For the synthesis of various arylamides, a novel green microwave-assisted protocol has been developed, which involved the attack of hydrazides on benzoxazinones .Physical and Chemical Properties Analysis
The storage temperature for this compound is 28C .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-inflammatory Applications
- 3-Amino-2-methylquinazolin-4(3H)-one derivatives have demonstrated significant antimicrobial and anti-inflammatory activities. For instance, certain synthesized Schiff bases from this compound exhibited notable analgesic, anti-inflammatory, and antihelmintic activities (Sahu et al., 2008).
Corrosion Inhibition
- Schiff bases derived from 3-amino-6-hydroxy-2-methylquinazolin-4(3H)-one, like 3-((4-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one, have been employed as efficient inhibitors for mild steel corrosion, exhibiting high inhibition efficiencies in corrosive acid environments (Jamil et al., 2018).
Anticancer Properties
- The 3-amino-4-hydroxyquinolinone derivative, a variant of this compound, has been identified as a strong antiproliferative agent with potential as a specific therapeutic index for cancer treatment (Talaat et al., 2022).
Anti-tuberculosis Activity
- Novel compounds based on the scaffold of this compound have shown potent anti-tuberculosis activity, with some analogs being as effective as standard drugs like rifampicin (Panneerselvam et al., 2016).
Antioxidant Studies
- Quinazolin derivatives synthesized from 3-amino-2-methylquinazolin-4(3H)-one have shown excellent scavenging capacity against radicals like DPPH and Nitric oxide, surpassing common antioxidants like ascorbic acid (Al-azawi, 2016).
Inhibition of DNA Repair Enzyme PARP
- Quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), synthesized from this compound, have shown potential in clinical studies concerning the repair of drug- and radiation-induced DNA damage (Griffin et al., 1998).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Since quinazolinones are known “privileged” pharmacophores for anticancer and antimicrobial activities, the present study gives information on turning “on” and “off” photosensitization on various derivatives which are often used as synthones for drug development, when chromophores and auxochromes are incorporated or being functionalized .
Propiedades
IUPAC Name |
3-amino-6-hydroxy-2-methylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-11-8-3-2-6(13)4-7(8)9(14)12(5)10/h2-4,13H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHGSEBKCDYZBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)O)C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)
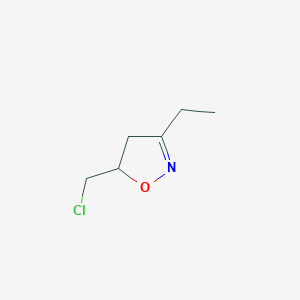
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)


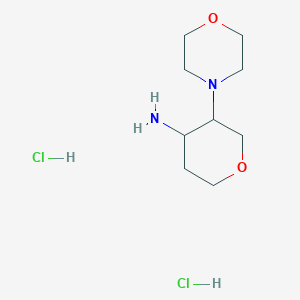
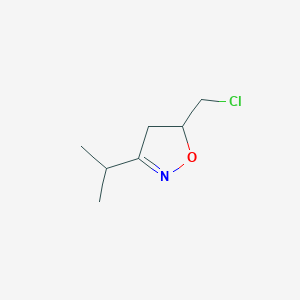
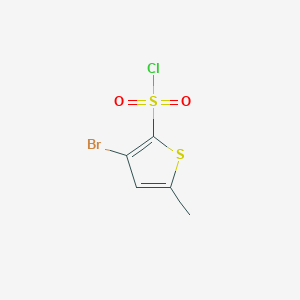
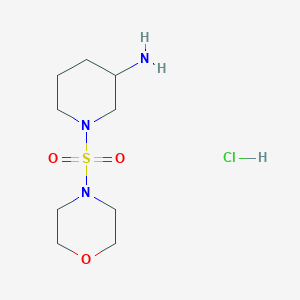


![1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443182.png)
![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B1443183.png)
